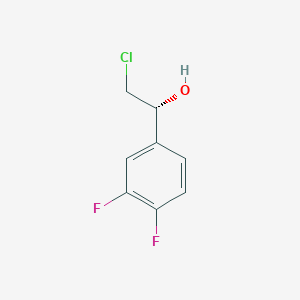

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chiral center, making it optically active. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol typically involves the chlorination of (1R)-1-(3,4-difluorophenyl)ethanol. One common method includes the reaction of (1R)-1-(3,4-difluorophenyl)ethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the second carbon position. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques like crystallization and distillation further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (1R)-2-chloro-1-(3,4-difluorophenyl)ethane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: (1R)-2-chloro-1-(3,4-difluorophenyl)ethanone.

Reduction: (1R)-2-chloro-1-(3,4-difluorophenyl)ethane.

Substitution: Corresponding amines or thiols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Intermediate for Drug Synthesis

One of the primary applications of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is as an intermediate in the synthesis of ticagrelor, a novel antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome. The compound is synthesized from 2-chloro-1-(3,4-difluorophenyl) ethanone through various reduction methods, including enzymatic and catalytic processes .

Case Study: Ticagrelor Synthesis

- Synthesis Method : The compound is synthesized using a chiral catalyst system that enhances the yield and purity of the product.

- Efficiency : The enzymatic reduction method allows for high substrate conversion rates (up to 99.96%) and achieves optical purity (ee value of 100%) for the final product .

Synthetic Methodologies

Another method involves catalytic hydrogen transfer using metal catalysts such as rhodium or iridium in combination with formic acid as a hydrogen donor. This approach has shown promise in reducing costs and improving efficiency compared to traditional methods that require expensive reagents .

Toxicological Considerations

While this compound has significant applications, it is essential to consider its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation . Safety protocols must be adhered to during handling and synthesis.

Mecanismo De Acción

The mechanism of action of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets, influencing pathways such as signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(3,4-difluorophenyl)ethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

(1R)-2-chloro-1-(4-fluorophenyl)ethanol: Similar structure but with only one fluorine atom, affecting its chemical properties and reactivity.

(1R)-2-chloro-1-(3,5-difluorophenyl)ethanol: Different fluorine substitution pattern, leading to variations in its chemical behavior.

Uniqueness

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is unique due to the specific positioning of the chlorine and fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high specificity and reactivity, such as in the synthesis of pharmaceuticals and agrochemicals.

Actividad Biológica

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a chiral organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chlorinated structure, which influences its reactivity and interactions within biological systems. It is often utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiplatelet medications like Ticagrelor. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₈ClF₂O

- Molecular Weight : 192.6 g/mol

- Structure : The compound features a chloro group and a difluorophenyl moiety, which contribute to its unique chemical properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activities. Studies have shown that chlorinated phenolic compounds often display enhanced antimicrobial effects due to their ability to disrupt microbial membranes.

- Anti-inflammatory Properties : Compounds with similar structures have been associated with anti-inflammatory effects. The presence of halogen substituents can modulate the inflammatory response by influencing signaling pathways.

- Enzyme Interaction : The compound's ability to interact with specific enzymes or receptors is being investigated for its implications in drug design. Research into its binding affinity and metabolic pathways is ongoing, which could elucidate its therapeutic potential.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

-

Chiral HPLC Method : Utilizing chiral high-performance liquid chromatography (HPLC) techniques to achieve high enantiomeric excess (ee) values.

- Table 1: Reducing Agents and ee Values

Numbering Reducing Agent ee Values (%) 1 Borane-dimethyl sulfide 98 2 Borane-tetrahydrofuran 99 3 Borane-N,N-diethylaniline 93 - Biocatalytic Reduction : Employing ketoreductases for the asymmetric reduction of precursors to yield this compound with high purity and yield.

Case Studies

A review of recent studies highlights the importance of this compound in various applications:

- Study on Antiplatelet Activity : Research has focused on the synthesis of Ticagrelor using this compound as an intermediate. The study demonstrated that modifications in the synthesis pathway could enhance the efficacy of Ticagrelor in preventing thrombotic events.

- Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant inhibitory effect, particularly against Gram-positive bacteria.

Propiedades

IUPAC Name |

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CCl)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.